4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941265-47-0
VCID: VC5153096
InChI: InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3
SMILES: CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

CAS No.: 941265-47-0

Cat. No.: VC5153096

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37

* For research use only. Not for human or veterinary use.

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide - 941265-47-0

Specification

CAS No. 941265-47-0
Molecular Formula C14H16N4O3S
Molecular Weight 320.37
IUPAC Name 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3
Standard InChI Key IGTMTROAPJKZDH-UHFFFAOYSA-N
SMILES CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N

Introduction

The compound 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that combines structural features of oxazole and sulfonamide derivatives. Its unique structure suggests potential applications in medicinal chemistry, particularly as a candidate for biological activity screening. This article explores its chemical properties, synthesis, and potential applications based on available data.

Synthesis

While no direct synthesis pathway for this specific compound is available in the provided sources, general strategies for similar oxazole-sulfonamide derivatives involve:

  • Oxazole Formation: Cyclization of α-hydroxyketones or α-halogenated ketones with nitriles in the presence of ammonium salts.

  • Sulfonamide Coupling: Reaction of sulfonyl chlorides with amines under basic conditions.

  • Functionalization: Introduction of cyano and dimethylamino groups via nucleophilic substitution or electrophilic addition.

These steps typically require controlled conditions to ensure regioselectivity and yield optimization.

Analytical Characterization

The characterization of compounds like this typically involves:

  • Nuclear Magnetic Resonance (NMR): Confirms the presence of functional groups and ring structures.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR): Identifies functional groups such as sulfonamides (S=O stretches) and nitriles (C≡N stretches).

  • X-Ray Crystallography: Determines the three-dimensional structure and confirms molecular geometry.

Medicinal Chemistry

Sulfonamides and oxazole derivatives are known for their broad biological activities:

  • Antimicrobial Activity: Sulfonamide moieties often inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis.

  • Anticancer Potential: Oxazole derivatives have shown cytotoxic effects against various cancer cell lines due to their ability to interact with DNA or enzymes critical for cell proliferation.

Molecular Docking Studies

Preliminary docking studies on similar compounds suggest that the structure could fit into active sites of enzymes such as:

  • Kinases

  • Proteases
    This makes the compound a candidate for further in silico screening to predict its binding affinities and pharmacological targets.

Comparative Analysis with Related Compounds

CompoundStructural SimilarityReported Activity
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide Shares oxazole core with cyano substitutionInvestigated for antimicrobial properties
4-cyano-N-(2-hydroxyethyl)-N-methyl-2-(4-methylphenyl)-1,3-oxazole-5-sulfonamide Contains both oxazole and sulfonamide moietiesEvaluated for anticancer activity
Novel 5-substituted sulfonamides Sulfonamide backboneShowed cytotoxicity against HeLa cells

Limitations and Future Directions

  • Synthetic Challenges: The multi-step synthesis requires careful optimization to improve yields and reduce by-products.

  • Biological Screening: Further in vitro and in vivo studies are necessary to validate its pharmacological potential.

  • Structure Optimization: Modifications to enhance solubility, bioavailability, and target specificity are crucial.

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